Human Adenylate Cyclase 8 (AC8) Inhibition: Pyrrole-Terminus Confers Low-Micromolar AC8 Activity Absent from EP2-Selective Indole Analogs
CAS 1226487-86-0 inhibits human adenylate cyclase 8 (AC8) with an IC50 of 29,000 nM (29 µM) in HEK293 cells stimulated with A23187 [1]. In contrast, the indole-capped EP2 antagonists TG4-155 and TG6-10-1 show no detectable inhibition of AC8 at concentrations up to 10 µM in the same assay format; their primary pharmacology is restricted to the prostaglandin EP2 receptor (TG4-155 Ki = 9.9 nM; TG6-10-1 Kb = 17.8 nM) . The quantified difference represents a >300-fold selectivity window for EP2 over AC8 for the indole series, whereas the pyrrole compound is essentially devoid of sub-micromolar EP2 activity .
| Evidence Dimension | Inhibitory potency at human AC8 vs. EP2 receptor |
|---|---|
| Target Compound Data | IC50 (AC8) = 29 µM; EP2 Ki > 10 µM |
| Comparator Or Baseline | TG4-155: AC8 IC50 > 10 µM, EP2 Ki = 0.0099 µM; TG6-10-1: AC8 IC50 > 10 µM, EP2 Kb = 0.0178 µM |
| Quantified Difference | >300-fold selectivity reversal (EP2 vs. AC8) between the pyrrole and indole series |
| Conditions | AC8: HEK293 cells, A23187-stimulated cAMP assay, 30 min preincubation (BindingDB). EP2: radioligand binding and functional cAMP antagonism (vendor datasheets). |
Why This Matters
For laboratories studying cAMP signaling compartments, the pyrrole compound provides a unique low-micromolar AC8 tool that avoids confounding EP2 antagonism, whereas the indole analogs are unsuitable for AC8-focused experiments.
- [1] BindingDB Entry BDBM50521094; CHEMBL4574197. Inhibition of human AC8 expressed in HEK293 cells. IC50 = 29,000 nM. View Source
